![molecular formula C11H16ClN3S B1518700 {2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride CAS No. 1177362-00-3](/img/structure/B1518700.png)
{2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes “{2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Scientific Research Applications
Corrosion Inhibition : Benzothiazole derivatives, such as those related to the specified compound, have been studied for their effectiveness as corrosion inhibitors for carbon steel in acidic environments. These inhibitors are known to offer enhanced stability and efficiency in preventing steel corrosion, primarily through adsorption onto surfaces (Hu et al., 2016).
Chemical Synthesis and Diversity : Benzothiazole derivatives have been used as starting materials in various chemical reactions to generate a structurally diverse library of compounds. This includes reactions with different types of alkylation and ring closure processes, showcasing the versatility of these compounds in synthetic chemistry (Roman, 2013).
Spectroscopic Properties and Metal Ion Sensing : The spectroscopic properties of certain benzothiazole derivatives have been studied, revealing their potential in applications like metal ion sensing. This is particularly evident in compounds where an intramolecular electron transfer quenching reaction occurs, which can be utilized for sensing purposes (Rurack et al., 2000).
Peptide Coupling in Biochemistry : Benzothiazole derivatives have been utilized in peptide coupling methods. These methods are significant in biochemistry for the synthesis of various substituted amino acid derivatives, highlighting their role in the production of important biochemical substrates (Brunel et al., 2005).
Mechanism of Action
Target of Action
The primary target of {2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride is Mycobacterium tuberculosis . Benzothiazole derivatives have shown potent inhibition against this bacterium . The target protein within the bacterium is DprE1 , which is crucial for the survival of the bacterium .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal functioning of the bacterium, leading to its death
Biochemical Pathways
The compound affects the biochemical pathways associated with the survival and proliferation of Mycobacterium tuberculosis . By inhibiting the function of DprE1, it disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This leads to the death of the bacterium .
Result of Action
The result of the compound’s action is the death of Mycobacterium tuberculosis . By inhibiting the function of DprE1, the compound disrupts the synthesis of arabinogalactan, leading to the death of the bacterium .
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S.ClH/c1-14(2)8-7-12-11-13-9-5-3-4-6-10(9)15-11;/h3-6H,7-8H2,1-2H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPVUPWOIDAMOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC2=CC=CC=C2S1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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